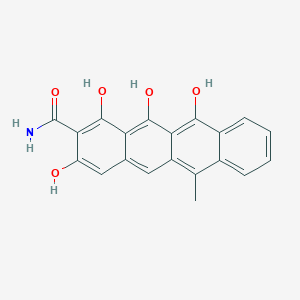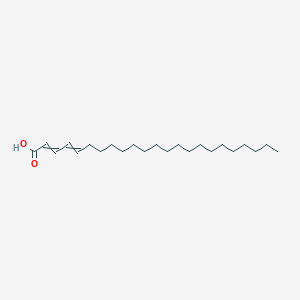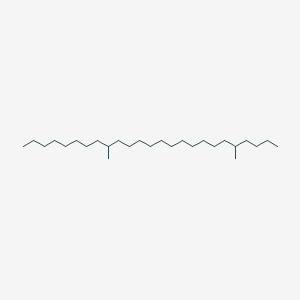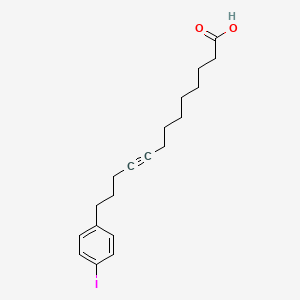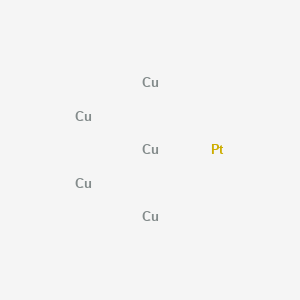
Copper;platinum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper;platinum is a bimetallic compound that combines the properties of both copper and platinum. Copper is known for its excellent electrical and thermal conductivity, while platinum is renowned for its catalytic properties and resistance to corrosion. The combination of these two metals results in a compound with unique physical and chemical characteristics, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Copper;platinum can be synthesized through various methods, including co-precipitation, chemical reduction, and electrochemical deposition. One common method involves the reduction of copper and platinum salts in the presence of a reducing agent such as hydrazine or sodium borohydride. The reaction conditions, such as temperature, pH, and concentration of the reactants, play a crucial role in determining the size and distribution of the resulting nanoparticles.
Industrial Production Methods: In industrial settings, this compound is often produced through electroplating, where a copper substrate is coated with a thin layer of platinum. This process involves the use of an electrolyte solution containing copper and platinum ions, and the application of an electric current to deposit the metals onto the substrate. The quality of the electroplated layer depends on factors such as the composition of the electrolyte, the current density, and the duration of the plating process .
Analyse Des Réactions Chimiques
Types of Reactions: Copper;platinum undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can react with oxygen to form copper oxide and platinum oxide. In reduction reactions, this compound can be reduced to its metallic form using hydrogen gas or other reducing agents.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxygen, hydrogen, and various acids and bases. The reaction conditions, such as temperature and pressure, can significantly influence the reaction rates and the nature of the products formed.
Major Products Formed: The major products formed from the reactions of this compound include copper oxide, platinum oxide, and various copper and platinum salts. These products have distinct properties and can be used in different applications, such as catalysis and material science .
Applications De Recherche Scientifique
Copper;platinum has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including hydrogenation and oxidation reactions. In biology and medicine, this compound nanoparticles are explored for their antimicrobial properties and potential use in drug delivery systems. In industry, this compound is used in the production of electronic components, sensors, and fuel cells .
Mécanisme D'action
The mechanism of action of copper;platinum involves its ability to facilitate electron transfer reactions. In catalytic processes, this compound acts as a catalyst by providing active sites for the reactants to interact, thereby lowering the activation energy and increasing the reaction rate. The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the reactants .
Comparaison Avec Des Composés Similaires
Copper;platinum can be compared with other bimetallic compounds such as copper;gold, platinum;palladium, and copper;silver. Each of these compounds has unique properties that make them suitable for specific applications. For example, copper;gold is known for its excellent electrical conductivity and biocompatibility, making it useful in medical devices. Platinum;palladium is highly effective in catalytic applications due to its superior catalytic activity. Copper;silver, on the other hand, is valued for its antimicrobial properties .
Conclusion
This compound is a versatile compound with a wide range of applications in science and industry. Its unique combination of properties makes it valuable in catalysis, electronics, medicine, and more. Understanding its preparation methods, chemical reactions, and mechanisms of action can help in developing new and innovative applications for this compound.
Propriétés
Numéro CAS |
116391-73-2 |
|---|---|
Formule moléculaire |
Cu5Pt |
Poids moléculaire |
512.8 g/mol |
Nom IUPAC |
copper;platinum |
InChI |
InChI=1S/5Cu.Pt |
Clé InChI |
QWSGLNSEIOTPNE-UHFFFAOYSA-N |
SMILES canonique |
[Cu].[Cu].[Cu].[Cu].[Cu].[Pt] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


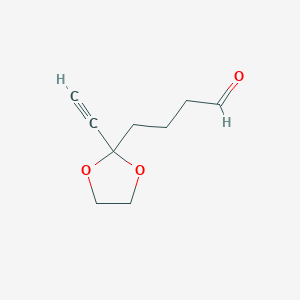
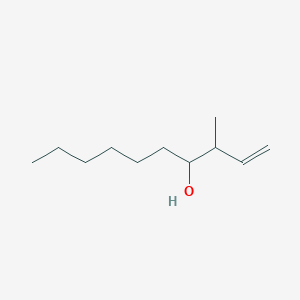
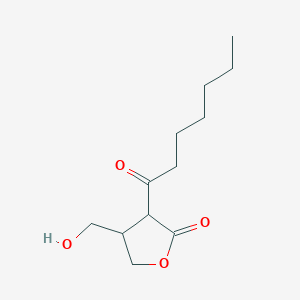

![1-(Hexadecyloxy)-3-{[2-(2-hydroxyethoxy)ethyl]amino}propan-2-ol](/img/structure/B14296053.png)
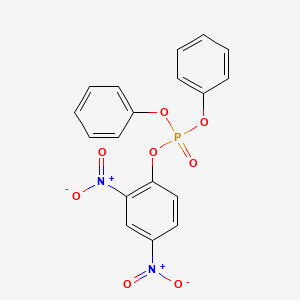
![6-(Chloromethyl)-1,5-dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B14296062.png)
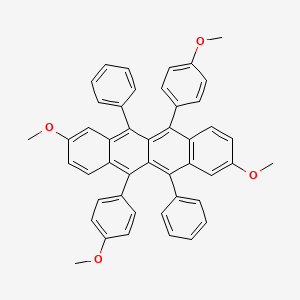
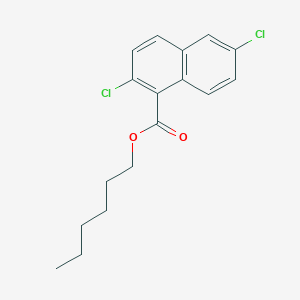
![{2,5-Bis[(propan-2-yl)oxy]-2,5-dihydrofuran-2-yl}methanol](/img/structure/B14296080.png)
